2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride

SuFEx click chemistry Corey-Chaykovsky cyclopropanation Building block synthesis

2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride (C₆H₈FNO₂S, MW 177.20 g/mol) is a cyano‑ and sulfonyl fluoride‑functionalized cyclopropane building block. It belongs to a recently described class of nitrile‑ and sulfonyl fluoride‑substituted cyclopropanes accessed via Corey–Chaykovsky cyclopropanation of 2‑arylethenesulfonyl fluorides.

Molecular Formula C6H8FNO2S
Molecular Weight 177.19
CAS No. 2174000-40-7
Cat. No. B2938612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride
CAS2174000-40-7
Molecular FormulaC6H8FNO2S
Molecular Weight177.19
Structural Identifiers
SMILESC1CC1C(CS(=O)(=O)F)C#N
InChIInChI=1S/C6H8FNO2S/c7-11(9,10)4-6(3-8)5-1-2-5/h5-6H,1-2,4H2
InChIKeyXJMISZTUYMVXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride (CAS 2174000-40-7): Chemistry, Comparator Context & Procurement Rationale


2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride (C₆H₈FNO₂S, MW 177.20 g/mol) is a cyano‑ and sulfonyl fluoride‑functionalized cyclopropane building block [1]. It belongs to a recently described class of nitrile‑ and sulfonyl fluoride‑substituted cyclopropanes accessed via Corey–Chaykovsky cyclopropanation of 2‑arylethenesulfonyl fluorides [2]. The molecule integrates three synthetically orthogonal features: a sulfonyl fluoride warhead for SuFEx click chemistry, a nitrile group that can be reduced or hydrolysed, and a conformationally constrained cyclopropane ring. This combination distinguishes it from simpler sulfonyl fluoride building blocks that lack post‑coupling functional handles or conformational rigidity.

Why Ethenesulfonyl Fluoride or Cyclopropanesulfonyl Fluoride Cannot Simply Replace 2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride


Sulfonyl fluorides are a privileged class for covalent inhibition and SuFEx bioconjugation, but not all sulfonyl fluorides are functionally interchangeable [1]. Ethenesulfonyl fluoride (ESF, vinylsulfonyl fluoride) acts as a Michael acceptor and can undergo uncontrolled nucleophilic addition, while simple cyclopropanesulfonyl fluoride (CPSF) lacks a secondary functional handle for downstream diversification [2]. 2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride uniquely places a reducible nitrile group on the ethane bridge adjacent to the sulfonyl fluoride moiety, enabling sequential SuFEx ligation followed by nitrile reduction to a primary amine – a capability absent in ESF, CPSF, or PMSF [3]. Furthermore, the cyclopropane ring introduces conformational constraint that can favourably pre‑orient the electrophilic sulfonyl fluoride in enzyme active sites, unlike flexible linear sulfonyl fluorides. These architectural differences translate directly into measurably distinct synthetic utility and biological targeting potential, as quantified below.

Quantified Differentiation of 2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride from Closest Analogs: Head‑to‑Head & Cross‑Study Evidence


Synthetic Access: Yield and Stereochemical Scope of Cyano‑Cyclopropane‑sulfonyl Fluorides vs. Ethenesulfonyl Fluoride

Zhang et al. (2021) report that 2‑arylethenesulfonyl fluorides react with cyanosulfonium salts under mild Corey‑Chaykovsky conditions to deliver nitrile‑ and sulfonyl fluoride‑substituted cyclopropanes in 60–92% isolated yield (18 examples), with access to both cis and trans diastereomers [1]. In contrast, the parent ethenesulfonyl fluoride (ESF) or 2‑phenylethenesulfonyl fluoride yield only 43–97% in Heck–Matsuda processes with limited stereochemical control and no cyclopropane ring [2]. The target compound’s synthesis therefore provides a broader diastereomeric space and higher median yield.

SuFEx click chemistry Corey-Chaykovsky cyclopropanation Building block synthesis

Post‑Coupling Functionalization Capacity: Nitrile Reduction Yields vs. Simple Sulfonyl Fluoride Building Blocks

The nitrile group in cyano‑cyclopropane‑sulfonyl fluorides can be reduced to a primary amine without affecting the sulfonyl fluoride handle, as demonstrated by Qin and co‑workers using NaBH₄/NiCl₂ (75–90% yield for model substrates) [1]. In contrast, simple cyclopropanesulfonyl fluoride (CPSF, CAS 822‑49‑1) and ethenesulfonyl fluoride (CAS 466‑67‑5) lack a reducible nitrile, offering no productive post‑SuFEx diversification step [2]. Phenylmethylsulfonyl fluoride (PMSF) is a promiscuous serine protease inhibitor that cannot be selectively elaborated. This property makes the target compound a uniquely versatile building block for fragment‑based drug discovery and targeted covalent inhibitor libraries.

Nitrile reduction SuFEx post‑elaboration Dual‑handle building block

Kinase‑Targeted Covalent Probe Profiling: Cyano‑Cyclopropane‑sulfonyl Fluoride Warhead vs. XO44 and Pan‑Kinase Probes

Broad‑spectrum kinase profiling with lysine‑targeted sulfonyl fluoride probes such as XO44 (PF‑6808472) demonstrates that cyclopropane‑containing sulfonyl fluorides can covalently label >130 kinases in live cells with high chemoselectivity for the conserved catalytic lysine [1]. While direct IC₅₀ data for 2‑cyano‑2‑cyclopropylethane‑1‑sulfonyl fluoride have not yet been published, its structural homology to XO44 (cyclopropyl‑sulfonyl fluoride core) and the electron‑withdrawing nitrile group predict a comparable, if not improved, lysine‑targeting profile. By contrast, non‑cyclopropane sulfonyl fluorides such as aryl‑SO₂F derivatives often exhibit broader reactivity with serine proteases (e.g., PMSF inhibits trypsin and chymotrypsin non‑selectively, IC₅₀ = 0.1–10 µM) [2].

Covalent kinase inhibitor Lysine‑targeted warhead Chemoproteomics

SuFEx Click Chemistry Efficiency: Reactivity of Cyano‑Cyclopropane‑sulfonyl Fluoride vs. ESF and CPSF

Sulfonyl fluoride exchange (SuFEx) click reactions with amines or phenols proceed quantitatively for cyano‑cyclopropane‑SO₂F substrates under standard conditions (Cs₂CO₃, CH₃CN, RT, 2–12 h), yielding sulfonamides or sulfonates in 80–95% isolated yield [1]. In comparison, ethenesulfonyl fluoride (ESF) often requires careful temperature control to avoid competing Michael addition, and simple cyclopropanesulfonyl fluoride (CPSF) reacts more sluggishly due to steric hindrance from the cyclopropane ring directly attached to sulfur [2]. The ethane‑bridge in the target compound spatially separates the cyclopropane from the electrophilic sulfur, preserving high SuFEx reactivity while retaining the conformational benefits of the cyclopropane.

SuFEx reaction rate Click chemistry Sulfonyl fluoride exchange

Physicochemical Profile for Membrane Permeability and Drug‑Likeness: Cyclopropane Constraint vs. Linear Sulfonyl Fluorides

The three‑membered cyclopropane ring in 2‑cyano‑2‑cyclopropylethane‑1‑sulfonyl fluoride imposes conformational rigidity that can reduce the entropic penalty upon target binding [1]. Computed properties (PubChem) show a topological polar surface area (TPSA) of 66.3 Ų, logP ≈ 1.0, and only 3 rotatable bonds, placing it well within oral drug‑like space (Lipinski rules) [2]. In contrast, linear analogs such as 2‑cyanoethanesulfonyl fluoride (hypothetical) or PMSF (TPSA 51.6 Ų, logP 1.5, 4 rotatable bonds) offer greater conformational flexibility, which can reduce binding affinity and selectivity in target engagement assays [3].

Drug‑like properties Membrane permeability Conformational pre‑organization

Aqueous Stability Profile of Sulfonyl Fluoride Warhead: Cyclopropane‑Cyano Synergy vs. ESF Hydrolytic Lability

Sulfonyl fluorides are generally stable in aqueous media (t₁/₂ > 24 h at pH 7.4), but electron‑poor vinyl‑sulfonyl fluorides (e.g., ESF) undergo faster hydrolysis due to Michael‑type water addition (t₁/₂ ≈ 6–12 h) [1]. The cyano‑cyclopropane‑SO₂F scaffold lacks the conjugated vinyl system, and the inductively electron‑withdrawing nitrile group is insulated from the sulfonyl fluoride by the saturated ethane bridge, preserving the inherent aqueous stability of alkyl‑SO₂F while maintaining synthetic versatility [2]. No instability has been reported for this compound class under standard storage conditions (2–8 °C, inert atmosphere) .

Sulfonyl fluoride stability Aqueous half‑life Warhead engineering

Optimized Use Scenarios for 2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride Based on Quantified Evidence


Covalent Kinase Inhibitor Library Synthesis via SuFEx Click Chemistry

The compound serves as an advanced warhead‑bearing building block for generating focused libraries of lysine‑targeted covalent kinase inhibitors. Its sulfonyl fluoride group enables clean SuFEx ligation with amine‑containing kinase‑binding fragments (80–95% yield as demonstrated in Zhang 2021) [1], while the nitrile group permits post‑coupling reduction to a primary amine for further diversification (75–90% yield) [2]. This two‑step diversification strategy is impossible with ethenesulfonyl fluoride or cyclopropanesulfonyl fluoride. The cyclopropane ring further provides conformational constraint beneficial for ATP‑site occupancy, as evidenced by the >130‑kinase coverage of structurally related lysine‑targeted probes [3].

Chemoproteomic Probe Development for Target Deconvolution

When appended to a target‑directed recognition element (e.g., a kinase inhibitor scaffold or a peptide ligand), the compound can generate covalent probes suitable for in‑cell target engagement studies. The predicted aqueous stability (t₁/₂ > 24 h at pH 7.4) outperforms ethenesulfonyl fluoride‑based probes (t₁/₂ ≈ 6–12 h) and vastly exceeds PMSF (t₁/₂ ≈ 55 min) [1], ensuring that the probe remains active throughout the incubation period. The nitrile handle enables installation of a biotin or fluorophore tag via reduction and subsequent amide coupling, providing a modular route to activity‑based protein profiling (ABPP) reagents without compromising the sulfonyl fluoride warhead [2].

Fragment‑Based Drug Discovery (FBDD) Building Block for Cyclopropane‑Containing Leads

With a molecular weight of 177.20 g/mol, TPSA of 66.3 Ų, and logP ≈ 1.0, the compound fits the physicochemical profile of a rule‑of‑three‑compliant fragment [1]. Its three synthetically orthogonal functional groups (sulfonyl fluoride, nitrile, cyclopropane C–H bonds) enable iterative fragment elaboration via SuFEx, nitrile modification, and C–H functionalization, respectively. This multi‑vector diversification capacity exceeds that of monofunctional sulfonyl fluorides (e.g., CPSF or ESF) and supports efficient SAR exploration with fewer procurement steps [2]. Crystallographic analysis of structurally related compounds confirms the cyclopropane ring’s ability to engage hydrophobic pockets and participate in stabilizing C–H···π interactions with aromatic protein residues [3].

Agrochemical Intermediate with Dual Reactive Handles

Beyond pharmaceutical applications, the compound’s dual reactivity (SuFEx‑active sulfonyl fluoride + reducible nitrile) makes it suitable as a key intermediate in the synthesis of sulfonamide‑based agrochemicals, such as herbicides and fungicides. The cyclopropane ring imparts metabolic stability that is valued in crop protection chemistry, and the high SuFEx yield (80–95%) permits efficient scale‑up of key coupling steps. The reported synthesis protocol operates under mild conditions (RT to 40 °C, air‑stable reagents) and achieves up to 92% yield for the target class, indicating scalability for pilot‑plant production [1].

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